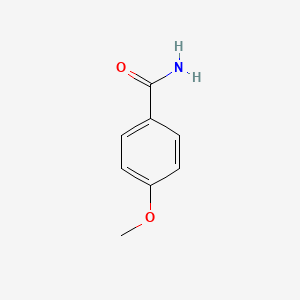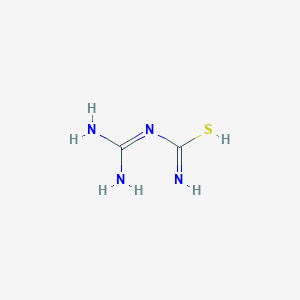
N-(diaminomethylidene)carbamimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
phthalic anhydride . It is an organic compound with the formula (C_8H_4O_3). Phthalic anhydride is a white crystalline solid that is widely used in the chemical industry. It is the anhydride of phthalic acid and is primarily used in the production of plasticizers, resins, and dyes.
准备方法
Synthetic Routes and Reaction Conditions
Phthalic anhydride is typically produced by the oxidation of ortho-xylene or naphthalene. The process involves the following steps:
Oxidation of Ortho-xylene: Ortho-xylene is oxidized in the presence of a vanadium pentoxide catalyst at high temperatures (around 400°C) to form phthalic anhydride.
Oxidation of Naphthalene: Naphthalene is oxidized using a similar process, where it is exposed to air and a vanadium pentoxide catalyst at high temperatures to produce phthalic anhydride.
Industrial Production Methods
The industrial production of phthalic anhydride is carried out in large-scale reactors where ortho-xylene or naphthalene is continuously fed into the system. The oxidation reaction takes place in the presence of a catalyst, and the resulting phthalic anhydride is collected through condensation and purification processes.
化学反应分析
Types of Reactions
Phthalic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Phthalic anhydride reacts with water to form phthalic acid.
Alcoholysis: It reacts with alcohols to form monoesters and diesters.
Aminolysis: It reacts with amines to form amides and imides.
Reduction: Phthalic anhydride can be reduced to phthalide or phthalic acid.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.
Aminolysis: Amines such as ammonia or primary amines, usually at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Phthalic acid.
Alcoholysis: Monoesters and diesters of phthalic acid.
Aminolysis: Amides and imides.
Reduction: Phthalide or phthalic acid.
科学研究应用
Phthalic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds, including dyes, pigments, and plasticizers.
Biology: Utilized in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Employed in the synthesis of pharmaceuticals and as an intermediate in the production of active pharmaceutical ingredients.
Industry: Widely used in the production of alkyd resins, which are used in paints and coatings, and in the manufacture of unsaturated polyester resins.
作用机制
Phthalic anhydride exerts its effects through its reactive anhydride group, which readily reacts with nucleophiles such as water, alcohols, and amines. The molecular targets and pathways involved in its reactions include:
Nucleophilic Attack: The anhydride group is highly electrophilic and undergoes nucleophilic attack by water, alcohols, or amines, leading to the formation of phthalic acid, esters, or amides, respectively.
Catalysis: The presence of catalysts such as acids or bases can enhance the reactivity of phthalic anhydride and facilitate its conversion to various products.
相似化合物的比较
Phthalic anhydride can be compared with other similar compounds such as:
Maleic Anhydride: Similar in structure but has different reactivity and applications. Maleic anhydride is used in the production of unsaturated polyester resins and as a cross-linking agent in polymers.
Succinic Anhydride: Another similar compound with different chemical properties and uses. Succinic anhydride is used in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
Acetic Anhydride: While structurally different, it shares the reactive anhydride group. Acetic anhydride is widely used in the production of cellulose acetate and as a reagent in organic synthesis.
Phthalic anhydride is unique due to its specific reactivity and widespread use in the production of plasticizers, resins, and dyes, making it a valuable compound in both research and industry.
属性
IUPAC Name |
N-(diaminomethylidene)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGXJRGLYVRVNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)S)(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=NC(=N)S)(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
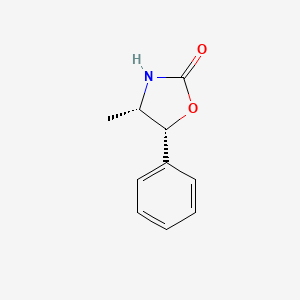
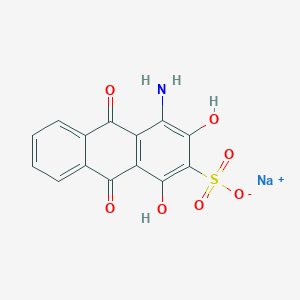
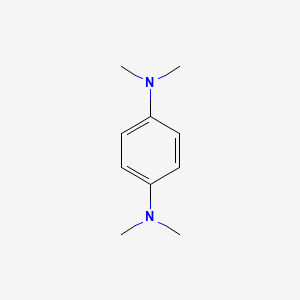

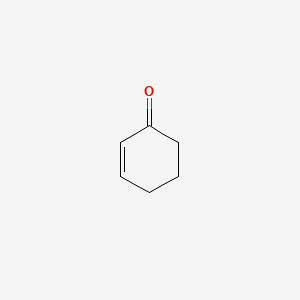
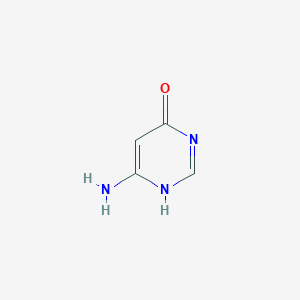
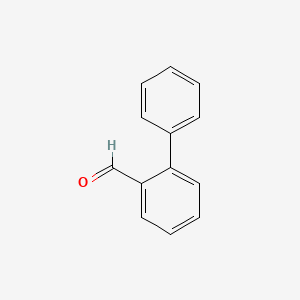
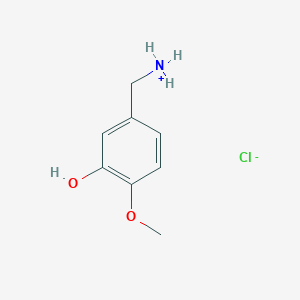

![triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate](/img/structure/B7767461.png)
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)
